molecular formula C16H18ClNO3S B12131074 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine

Cat. No.: B12131074
M. Wt: 339.8 g/mol
InChI Key: MNMJGRVRKBXYSC-UHFFFAOYSA-N
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Description

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine is an organic compound with a complex structure that includes chloro, methoxy, methyl, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine typically involves multiple steps, including the introduction of the sulfonyl group and the formation of the amine linkage. Common synthetic routes may involve the use of sulfonyl chlorides and amines under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl][(4-methylphenyl)methyl]amine: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

    Sulfonamides: Known for their antibacterial properties.

    Sulfonylureas: Used as antidiabetic agents.

Uniqueness

The unique combination of functional groups in this compound provides distinct reactivity and potential applications that differentiate it from other sulfonyl compounds. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H18ClNO3S

Molecular Weight

339.8 g/mol

IUPAC Name

5-chloro-2-methoxy-4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C16H18ClNO3S/c1-11-4-6-13(7-5-11)10-18-22(19,20)16-9-14(17)12(2)8-15(16)21-3/h4-9,18H,10H2,1-3H3

InChI Key

MNMJGRVRKBXYSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC

Origin of Product

United States

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